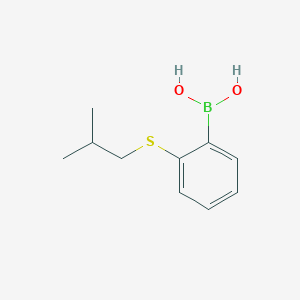

2-(Isobutylsulfanyl)phenylboronic acid

Description

2-(Isobutylsulfanyl)phenylboronic acid is a boronic acid derivative featuring an isobutylsulfanyl (-S-iC₄H₉) substituent at the ortho position of the phenyl ring. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds . The isobutylsulfanyl group introduces steric bulk and electron-donating properties, which may modulate reactivity, solubility, and stability compared to simpler phenylboronic acids.

Properties

IUPAC Name |

[2-(2-methylpropylsulfanyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2S/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGDDCUDZIINOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1SCC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with bis(pinacolato)diboron (B2Pin2) under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a ligand like triphenylphosphine (PPh3) in a solvent such as toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 2-(Isobutylsulfanyl)phenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Isobutylsulfanyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.

Substitution: The isobutylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Such as potassium carbonate for borylation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

2-(Isobutylsulfanyl)phenylboronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Medicinal Chemistry:

Material Science: Used in the synthesis of polymers and other materials with specific properties.

Biological Research: Studied for its interactions with biological molecules and potential use in drug delivery systems.

Mechanism of Action

The mechanism of action of 2-(Isobutylsulfanyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 2-(isobutylsulfanyl)phenylboronic acid include:

*Estimated based on structural analogs (e.g., 4-(cyclohexylsulfanyl)phenylboronic acid in ).

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups : The isobutylsulfanyl group is electron-donating due to the sulfur atom’s lone pairs, reducing boronic acid acidity compared to electron-withdrawing substituents like -Cl (3-CPBA) or -SO₂CH₃ . This impacts binding to diols (e.g., in saccharide sensing) or enzymes (e.g., polymerase inhibition in PCR).

- Steric Hindrance : The bulky isobutylsulfanyl group may hinder cross-coupling efficiency in Suzuki reactions compared to less sterically demanding analogs like PBA or 2-isopropoxyphenylboronic acid .

Physicochemical Properties

Biological Activity

2-(Isobutylsulfanyl)phenylboronic acid is a compound that belongs to the class of phenylboronic acids, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H13BOS

- Molecular Weight : 196.09 g/mol

- CAS Number : [Not specified in the search results]

Biological Activity Overview

Phenylboronic acids, including this compound, exhibit various biological activities such as antimicrobial, anticancer, and enzyme inhibition properties. The boron atom in these compounds can interact with diols and other biomolecules, influencing cellular processes.

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.

- Cellular Interaction : These compounds can disrupt cellular structures by binding to cis-diol-containing molecules, which may lead to morphological changes in cells.

Antimicrobial Activity

Research has shown that phenylboronic acids possess significant antimicrobial properties. For instance, studies indicate that certain derivatives can inhibit the growth of pathogenic bacteria and fungi.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of various boronic acids against Vibrio harveyi and Vibrio parahaemolyticus. The results demonstrated that specific boronic acid derivatives significantly reduced bacterial growth and biofilm formation (see Table 1).

| Compound Name | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

| DIMPBA | 100 | 30.3 |

| FIPBA | 100 | 24.1 |

Note: The MIC values for this compound were not specified in the search results but are essential for comparison.

Anticancer Potential

The anticancer properties of phenylboronic acids have been explored in various studies. For example, a compound structurally similar to this compound has shown high cytotoxicity against triple-negative breast cancer (TNBC) cell lines.

Case Study: Cytotoxicity in Cancer Cells

A study reported that certain phenylboronic acid derivatives demonstrated superior cytotoxic effects compared to established chemotherapeutics like chlorambucil. The compounds reduced tumor growth significantly in xenograft models without affecting normal tissues (see Table 2).

| Compound Name | Cytotoxicity (Relative to Chlorambucil) | Tumor Growth Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

| Compound 1 | 10x | >90 |

| Compound 2 | 16x | >90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.